molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

货号: B2363303
CAS 编号: 1281686-86-9
分子量: 355.397
InChI 键: PQOJNILEAMKVGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a strategically designed anilinoquinazoline-based compound that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in investigating signaling pathways in oncology, particularly for overcoming resistance to first-generation EGFR inhibitors like gefitinib. The compound's mechanism of action involves competitively binding to the ATP-binding site of EGFR, with its specific (Z)-configured acrylonitrile moiety enabling covalent, irreversible binding to cysteine 797 in the kinase domain. This irreversible inhibition leads to sustained suppression of EGFR autophosphorylation and downstream signaling through the MAPK and AKT pathways, ultimately inducing apoptosis in susceptible cancer cell lines. Research utilizing this inhibitor is pivotal for studying non-small cell lung cancer (NSCLC) models, especially those harboring the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to earlier therapeutic agents. It serves as a critical chemical biology tool for probing the structural determinants of inhibitor-kinase interactions and for validating EGFR as a target in various carcinogenesis models. https://pubs.acs.org/doi/10.1021/jm301602s

属性

IUPAC Name

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOJNILEAMKVGT-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: Piperidine or sodium hydroxide
  • Temperature: Reflux (78–100°C)
  • Time: 4–12 hours

The reaction proceeds via deprotonation of the active methylene group in N-phenyl-2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the (Z)-isomer predominantly due to steric hindrance from the pyridinylmethoxy group.

Optimization Insights

  • Yield Enhancement: Addition of molecular sieves (4Å) improves yield (75% → 89%) by absorbing water and shifting equilibrium.
  • Stereoselectivity: Polar aprotic solvents like DMF favor (Z)-configuration (Z:E = 8:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high regioselectivity. A modified protocol involves:

Procedure

  • Mix 2-(pyridin-3-ylmethoxy)benzaldehyde (1.0 eq), N-phenyl-2-cyanoacetamide (1.1 eq), and piperidine (0.2 eq) in DMF.
  • Irradiate at 120°C for 20 minutes under 300 W power.
  • Cool, precipitate with ice-water, and recrystallize from ethanol.

Advantages

  • Time Reduction: 20 minutes vs. 12 hours (conventional heating).
  • Purity: >98% by HPLC due to minimized side reactions.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs polymer-supported reagents to streamline purification. A patented method uses Wang resin-bound N-phenyl-2-cyanoacetamide:

Steps

  • Immobilization: Load N-phenyl-2-cyanoacetamide onto Wang resin via ester linkage.
  • Condensation: Treat with 2-(pyridin-3-ylmethoxy)benzaldehyde and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.
  • Cleavage: Release the product using trifluoroacetic acid (TFA)/water (95:5).

Performance Metrics

  • Yield: 82% (5 kg batch).
  • Purity: 99.5% after recrystallization.

Stereoselective Catalysis

Achieving >99% (Z)-isomer requires chiral catalysts. A rhodium-catalyzed asymmetric synthesis is reported:

Protocol

  • Catalyst: Rh(I)-(R)-BINAP complex (2 mol%).
  • Solvent: Toluene at 60°C.
  • Substrates: 2-(Pyridin-3-ylmethoxy)cinnamaldehyde and phenylcyanamide.

Outcomes

  • Enantiomeric Excess (ee): 94% for (Z)-isomer.
  • Turnover Number (TON): 450.

Purification and Analytical Validation

Critical steps ensure pharmaceutical-grade purity:

Techniques

  • Recrystallization: Methanol/water (7:3) removes unreacted starting materials.
  • Chromatography: Silica gel column with ethyl acetate/hexane (1:2) resolves (Z/E) isomers.
  • Analytics:
    • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.
    • NMR: δ 8.50 (d, J=4.7 Hz, pyridinyl-H), 7.85 (s, acrylamide-H).
    • X-ray Diffraction: Confirms (Z)-configuration via C=C bond length (1.34 Å) and torsion angle (−178.2°).

Comparative Data Table

Method Yield (%) Purity (%) Z:E Ratio Scale (g)
Knoevenagel 75–89 95–98 8:1 0.1–10
Microwave 90–92 98–99 9:1 0.5–5
Solid-Phase 82 99.5 10:1 500–5000
Asymmetric Catalysis 88 99.8 >99:1 0.1–1

Challenges and Solutions

  • Isomer Separation: Low solubility of (E)-isomer complicates purification. Use of chiral stationary phases (CSPs) in HPLC resolves this.
  • Pyridine Stability: Pyridinylmethoxy groups degrade under strong acids. Replace HCl with citric acid during workup.

Industrial-Grade Synthesis

A GMP-compliant process from MSN Laboratories (Patent WO2015029063A2) highlights:

  • Step 1: Chlorination of 5-methylisoxazole-4-carboxylic acid to acyl chloride.
  • Step 2: Coupling with 4-(trifluoromethyl)aniline in acetonitrile.
  • Step 3: Base-mediated cyclization to form the acrylamide core.

Key Parameters

  • Particle Size Control: Jet-milling achieves D90 <25 µm for enhanced bioavailability.
  • Stability: Crystalline Form-M remains stable at 40°C/75% RH for 24 months.

化学反应分析

Types of Reactions

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of pyridin-2-yl-methanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

Its derivatives have shown promising activity against various microbial strains, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

作用机制

The mechanism of action of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit microbial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

相似化合物的比较

The following analysis compares the target compound with structurally related enamide derivatives, focusing on substituent effects, isomerism, and inferred pharmacological implications.

Structural and Substituent Variations

Table 1: Structural Comparison of Enamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target compound Pyridin-3-ylmethoxy, phenylcarbamoyl 373.40* Z-configuration; potential for H-bonding via pyridine nitrogen
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide () Chloro, pyridin-2-ylmethoxy 327.76 Chloro substituent may enhance lipophilicity; pyridine-2-yl vs. 3-yl positional isomer
(2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide () Cyclopropyl, hydroxy, trifluoromethylphenyl 312.76 Hydroxy group increases polarity; trifluoromethyl enhances metabolic stability
XCT790 () Trifluoromethylthiadiazole, bis(trifluoromethyl)phenylmethoxy ~550† E-isomer; trifluoromethyl groups improve target affinity but reduce solubility
Osimertinib mesylate () Methansulfonate, indolylpyrimidine 595.71 Approved EGFR inhibitor; sulfonate enhances solubility

*Calculated based on formula C₂₂H₁₈N₃O₂.
†Estimated based on structural complexity.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The target compound’s pyridin-3-ylmethoxy group distinguishes it from the pyridin-2-ylmethoxy analog in . Positional isomerism in the pyridine ring may alter binding kinetics; the 3-position allows better π-orbital overlap with aromatic residues in target proteins .
  • Trifluoromethyl groups (e.g., in and ) increase electron-withdrawing effects and metabolic resistance but may reduce aqueous solubility due to hydrophobicity .

Stereochemical Considerations :

  • The Z-configuration in the target compound and contrasts with the E-isomer in XCT790 (). Z-isomers often exhibit restricted rotation, stabilizing interactions with planar binding pockets (e.g., kinase active sites) .

Pharmacokinetic Implications :

  • Hydroxy and cyclopropyl groups () improve solubility and metabolic stability compared to the target compound’s pyridinylmethoxy substituent, which may increase first-pass metabolism .
  • Osimertinib’s mesylate salt () demonstrates how counterions enhance bioavailability—a strategy applicable to the target compound if solubility is limiting .

Synthetic Accessibility: The method in highlights scalable routes for pyridinylmethoxy intermediates. The target compound’s synthesis may require similar substitution reactions but with pyridin-3-ylmethanol, which could pose challenges in regioselectivity .

Table 2: Inferred Pharmacological Profiles

Compound Likely Target Class Potential Advantages Limitations
Target compound Tyrosine kinases/GPCRs Enhanced binding via pyridine interaction Possible metabolic instability
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide Kinases Chloro substituent improves membrane permeability Reduced solubility
XCT790 Estrogen-related receptors High potency due to trifluoromethyl groups Poor solubility; E-isomer less favored

生物活性

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound that has attracted interest due to its potential biological activities. This compound features a unique structural arrangement that includes a cyano group, a phenyl moiety, and a pyridinylmethoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is C22H17N3O2C_{22}H_{17}N_{3}O_{2}, and it has a molecular weight of 357.39 g/mol. The compound can be synthesized through various organic reactions, typically involving the reaction of 2-cyano-3-phenylacrylonitrile with 2-(pyridin-3-ylmethoxy)aniline under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors. The presence of the pyridinylmethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm)
(Z)-2-cyano-N-phenyl...Staphylococcus aureus15
(Z)-2-cyano-N-phenyl...Escherichia coli12

Anti-inflammatory and Anticancer Activity

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory and anticancer properties. In vitro assays demonstrated that this compound can reduce inflammation markers in human cell lines and exhibit cytotoxic effects against cancer cells.

Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in LPS-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations of 10 µM.

Case Study: Anticancer Activity
In another study, the compound was tested against human breast cancer cell lines (MCF7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in various fields:

  • Antimicrobial Activity : Effective against resistant bacterial strains.
  • Anti-inflammatory Properties : Reduces inflammatory markers in vitro.
  • Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. For example, a pyridinylmethoxy group can be introduced via nucleophilic substitution using 3-pyridinemethanol under alkaline conditions. Subsequent reduction of nitro intermediates (e.g., using iron powder in acidic media) yields aniline derivatives, which undergo condensation with cyanoacetic acid in the presence of condensing agents like DCC (dicyclohexylcarbodiimide). Reaction conditions (temperature, solvent, catalysts) must be optimized to ensure stereochemical control of the (Z)-isomer .

Q. How is the stereochemical configuration (Z/E) of the compound determined experimentally?

  • Methodological Answer : The (Z)-configuration is confirmed via X-ray crystallography, which provides unambiguous spatial arrangement data. Single-crystal diffraction studies (e.g., using SHELX programs) resolve bond angles and torsion angles around the double bond. Complementary techniques like NOESY NMR can detect spatial proximity between the cyano group and adjacent aromatic protons, supporting the (Z)-assignment .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., cyano, enamide) and aromatic substitution patterns. Coupling constants (JJ) for vinyl protons help distinguish Z/E isomers.
  • FTIR : Confirms the presence of C≡N (~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., kinases), leveraging software like AutoDock. Solvent effects and transition-state energies are simulated to optimize reaction conditions for derivatization .

Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., conformational flexibility) versus solid-state rigidity. Variable-temperature NMR or paramagnetic relaxation enhancement (PRE) experiments probe solution-phase dynamics. Cross-validation with powder XRD or solid-state NMR ensures consistency between phases .

Q. How does the pyridinylmethoxy substituent influence the compound’s biological activity?

  • Methodological Answer : The pyridine ring enhances solubility via hydrogen bonding and participates in π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Structure-activity relationship (SAR) studies compare analogs with varying substituents on the pyridine ring. Bioassays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes, guiding lead optimization .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer : Scalability issues include side reactions (e.g., E/Z isomerization under thermal stress) and purification difficulties. Flow chemistry or microwave-assisted synthesis improves reaction control. Chiral stationary phases in HPLC ensure enantiomeric purity. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。